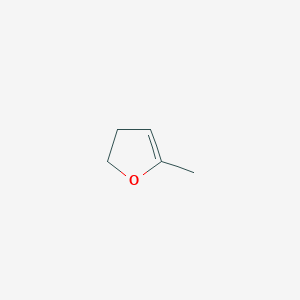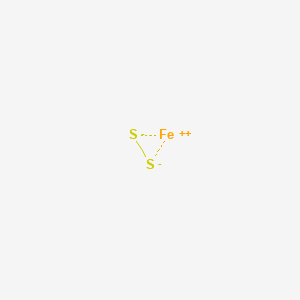
Marcasite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marcasite is a mineral that has been used for centuries in jewelry making and decorative arts due to its unique metallic luster and color. However, recent scientific research has shown that marcasite also has potential applications in the field of materials science and biomedicine. In
Aplicaciones Científicas De Investigación
Marcasite has potential applications in the field of materials science, including as a catalyst for chemical reactions, as a semiconductor in electronic devices, and as a material for energy storage. In biomedicine, marcasite has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of marcasite in biomedicine is not well understood, but it is thought to involve the release of iron ions, which can generate reactive oxygen species that damage bacterial and fungal cells. In materials science, the mechanism of action of marcasite as a catalyst is thought to involve its unique crystal structure, which allows it to facilitate chemical reactions.
Efectos Bioquímicos Y Fisiológicos
In vitro studies have shown that marcasite can inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. However, the biochemical and physiological effects of marcasite in vivo are not well understood, and more research is needed to determine its potential toxicity and side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using marcasite in lab experiments is its unique crystal structure, which allows it to catalyze a variety of chemical reactions. However, marcasite can be difficult to synthesize and purify, and its potential toxicity and side effects need to be carefully considered when designing experiments.
Direcciones Futuras
Future research on marcasite could focus on developing new synthesis methods that are more efficient and cost-effective, as well as exploring its potential applications in energy storage and electronic devices. In biomedicine, future research could focus on determining the optimal dosage and delivery method of marcasite for the treatment of bacterial and fungal infections, as well as exploring its potential as a treatment for other diseases.
Métodos De Síntesis
Marcasite can be synthesized using a variety of methods, including hydrothermal synthesis, solvothermal synthesis, and chemical vapor deposition. Hydrothermal synthesis involves heating a mixture of iron and sulfur in a sealed container at high pressure and temperature. Solvothermal synthesis involves dissolving iron and sulfur in a solvent and then heating the solution at high pressure and temperature. Chemical vapor deposition involves heating a substrate and then exposing it to a gas containing iron and sulfur, which then reacts to form marcasite on the substrate.
Propiedades
Número CAS |
1317-66-4 |
|---|---|
Nombre del producto |
Marcasite |
Fórmula molecular |
FeS2 |
Peso molecular |
120 g/mol |
InChI |
InChI=1S/Fe.S2/c;1-2/q+2;-2 |
Clave InChI |
NIFIFKQPDTWWGU-UHFFFAOYSA-N |
SMILES isomérico |
[S-][S-].[Fe+2] |
SMILES |
[S-][S-].[Fe+2] |
SMILES canónico |
[S-][S-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



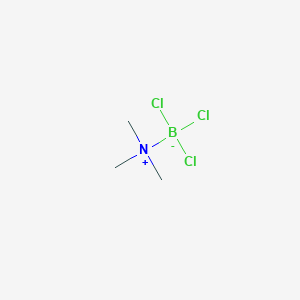
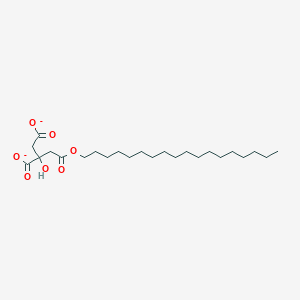
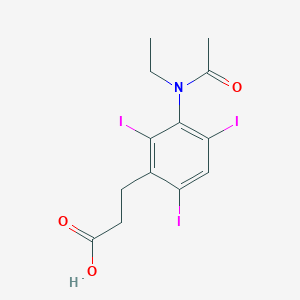
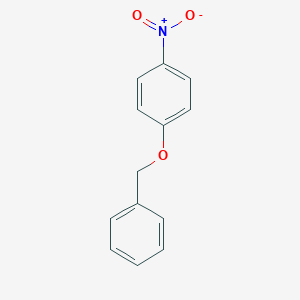
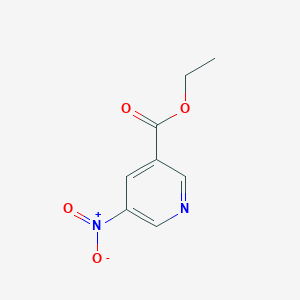
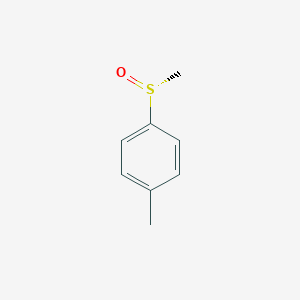
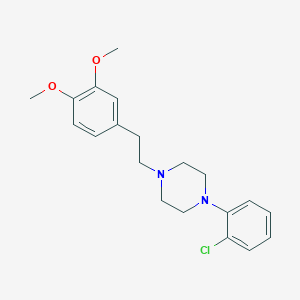
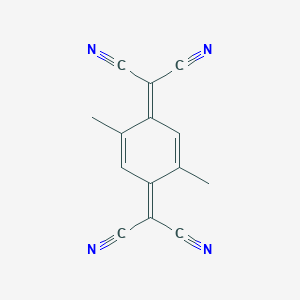
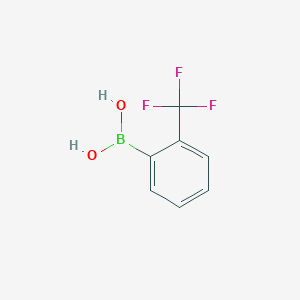
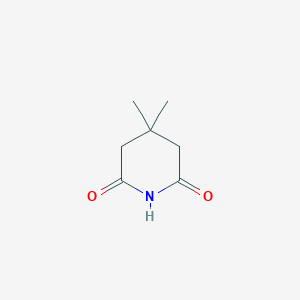
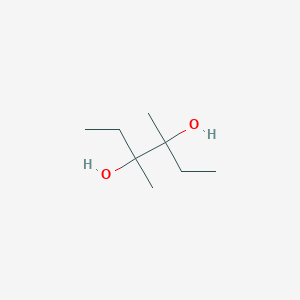
![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)

